Cas no 27421-91-6 (4-Cyclohexyl-1-phenylthiosemicarbazide)

4-Cyclohexyl-1-phenylthiosemicarbazide is a thiosemicarbazide derivative characterized by its cyclohexyl and phenyl substituents, which influence its reactivity and stability. This compound is primarily utilized in organic synthesis and coordination chemistry, where it serves as a versatile ligand for metal complexes due to its sulfur and nitrogen donor atoms. Its structural features enable selective binding to transition metals, making it valuable in catalysis and material science applications. The cyclohexyl group enhances lipophilicity, while the phenyl ring contributes to π-stacking interactions, broadening its utility in supramolecular chemistry. The compound’s well-defined synthesis route and stability under standard conditions further support its use in research and industrial processes.
4-Cyclohexyl-1-phenylthiosemicarbazide structure
27421-91-6 structure
Product Name:4-Cyclohexyl-1-phenylthiosemicarbazide
CAS No:27421-91-6
MF:C13H19N3S
MW:249.375061273575
CID:914806
PubChem ID:674716
Update Time:2025-06-08

4-Cyclohexyl-1-phenylthiosemicarbazide Chemical and Physical Properties

Names and Identifiers

    • 1-anilino-3-cyclohexylthiourea
    • 1-anilino-3-cyclohexyl-thiourea
    • 4-cyclohexyl-1-phenyl-thiosemicarbazide
    • AC1LDSE2
    • CTK1A7326
    • NSC148166
    • ST033355
    • 4-Cyclohexyl-1-phenylthiosemicarbazide
    • N-Cyclohexyl-2-phenylhydrazinecarbothioamide
    • (cyclohexylamino)(2-phenylhydrazino)methane-1-thione
    • AUM120328
    • 3-CYCLOHEXYL-1-(PHENYLAMINO)THIOUREA
    • 4-CYCLOHEXYL-1-PHENYL-3-THIOSEMICARBAZIDE
    • TS-08023
    • 1-CYCLOHEXYL-3-(PHENYLAMINO)THIOUREA
    • NSC 148166
    • AKOS024280568
    • 27421-91-6
    • DTXSID50350148
    • NSC-148166
    • PD055900
    • MDL: MFCD00087150
    • Inchi: 1S/C13H19N3S/c17-13(14-11-7-3-1-4-8-11)16-15-12-9-5-2-6-10-12/h2,5-6,9-11,15H,1,3-4,7-8H2,(H2,14,16,17)
    • InChI Key: DCFLHKOWKJTAAZ-UHFFFAOYSA-N
    • SMILES: S=C(NNC1C=CC=CC=1)NC1CCCCC1

Computed Properties

  • Exact Mass: 249.13017
  • Monoisotopic Mass: 249.12996879 g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 3
  • Complexity: 233
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.7
  • Topological Polar Surface Area: 68.2
  • Molecular Weight: 249.38

Experimental Properties

  • PSA: 36.09
  • LogP: 3.66510

4-Cyclohexyl-1-phenylthiosemicarbazide Security Information

  • Storage Condition:(BD369927)

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Additional information on 4-Cyclohexyl-1-phenylthiosemicarbazide

Introduction to 4-Cyclohexyl-1-phenylthiosemicarbazide (CAS No. 27421-91-6)

4-Cyclohexyl-1-phenylthiosemicarbazide, a compound with the chemical formula C12H18N4S, is a significant molecule in the field of pharmaceutical research and development. This compound, identified by its CAS number 27421-91-6, has garnered attention due to its unique structural properties and potential applications in medicinal chemistry. The presence of both cyclohexyl and phenyl groups, along with the thiosemicarbazide moiety, makes it a versatile scaffold for designing novel therapeutic agents.

The chemical structure of 4-Cyclohexyl-1-phenylthiosemicarbazide features a central sulfur atom bonded to a nitrogen atom, which is further connected to a phenyl ring and a cyclohexyl group. This arrangement contributes to the compound's reactivity and its ability to interact with various biological targets. The thiosemicarbazide moiety is particularly noteworthy, as it has been extensively studied for its pharmacological properties.

In recent years, there has been a growing interest in thiosemicarbazide derivatives due to their potential antimicrobial, anti-inflammatory, and anticancer activities. Research has shown that these compounds can inhibit the growth of certain pathogens and exhibit cytotoxic effects on cancer cells. The structural flexibility of 4-Cyclohexyl-1-phenylthiosemicarbazide allows for modifications that can enhance its biological activity and improve its pharmacokinetic properties.

One of the most compelling aspects of 4-Cyclohexyl-1-phenylthiosemicarbazide is its ability to act as a precursor for more complex molecules. By incorporating this scaffold into larger structures, chemists can design compounds with targeted biological effects. For instance, studies have demonstrated that derivatives of this compound can interact with specific enzymes and receptors, leading to therapeutic benefits.

The synthesis of 4-Cyclohexyl-1-phenylthiosemicarbazide involves several key steps that require careful optimization. The process typically begins with the reaction of cyclohexanone with phenylisothiocyanate to form a thiosemicarbazone intermediate. This intermediate is then treated under appropriate conditions to yield the desired product. The efficiency and yield of this synthesis are crucial for ensuring that sufficient quantities of the compound are available for further research.

Recent advancements in synthetic methodologies have improved the accessibility of 4-Cyclohexyl-1-phenylthiosemicarbazide. Techniques such as flow chemistry and microwave-assisted synthesis have enabled researchers to produce this compound more rapidly and cost-effectively. These innovations have opened up new possibilities for exploring its applications in drug discovery.

The pharmacological profile of 4-Cyclohexyl-1-phenylthiosemicarbazide has been the subject of numerous studies. Researchers have investigated its interactions with various biological targets, including enzymes and receptors involved in disease pathways. For example, studies suggest that this compound may inhibit kinases and other enzymes that play a role in cancer progression. Additionally, it has shown promise in reducing inflammation by modulating immune responses.

In vitro experiments have revealed that 4-Cyclohexyl-1-phenylthiosemicarbazide exhibits significant cytotoxicity against several types of cancer cells. The compound's ability to disrupt cellular processes such as DNA replication and cell division makes it a promising candidate for further development as an anticancer agent. Preclinical studies are ongoing to evaluate its safety and efficacy in animal models.

The potential therapeutic applications of 4-Cyclohexyl-1-phenylthiosemicarbazide extend beyond oncology. Research indicates that it may also be effective against infectious diseases caused by bacteria, fungi, and viruses. Its broad-spectrum antimicrobial activity makes it an attractive option for developing new treatments against drug-resistant pathogens.

The development of novel drug candidates often involves evaluating their pharmacokinetic properties to ensure they are suitable for clinical use. Factors such as solubility, bioavailability, and metabolic stability are critical considerations. Modifications to the structure of 4-Cyclohexyl-1-phenylthiosemicarbazide can enhance these properties, making it more feasible for therapeutic applications.

The role of computational chemistry in drug discovery has also been instrumental in understanding the behavior of 4-Cyclohexyl-1-phenylthiosemicarbazide. Molecular modeling techniques allow researchers to predict how this compound interacts with biological targets at the atomic level. These insights can guide the design of more effective derivatives with improved pharmacological profiles.

Future research directions include exploring the mechanism of action of 4-Cyclohexyl-1-phenylthiosemicarbazide in greater detail. Understanding how this compound exerts its effects on cellular processes will provide valuable information for optimizing its therapeutic potential. Additionally, investigating its interactions with other molecules may uncover new avenues for drug development.

The growing body of evidence supporting the benefits of thiosemicarbazide derivatives underscores the importance of compounds like 4-Cyclohexyl-1-phenylthiosemicarbazide in modern medicine. As research continues to uncover new applications and refine synthetic methods, this molecule is poised to play a significant role in addressing various health challenges.

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